

Introduction: The Prominence of the Pyrazolo[1,5-a]pyrimidine Scaffold

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Compound of Interest

Compound Name:	2,5-Dimethylpyrazolo[1,5-a]pyrimidin-7-amine
CAS No.:	2369-89-3
Cat. No.:	B2664549

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The pyrazolo[1,5-a]pyrimidine framework represents a class of fused heterocyclic compounds that have garnered significant attention in medicinal chemistry.^[1] This unique bicyclic system, which integrates a five-membered pyrazole ring with a six-membered pyrimidine ring, serves as a "privileged structure." This designation is attributed to its ability to bind to a wide array of biological targets, leading to a diverse range of pharmacological activities.^{[1][2]} Derivatives of this scaffold are being explored as anticancer, anti-inflammatory, antiviral, and kinase-inhibiting agents.^{[1][3][4][5]}

This guide focuses on a specific derivative, **2,5-Dimethylpyrazolo[1,5-a]pyrimidin-7-amine** (CAS Number: 2369-89-3). As a versatile chemical intermediate, its properties are of considerable interest to researchers engaged in the synthesis of novel therapeutic agents. Understanding its fundamental chemical characteristics, reactivity, and spectroscopic profile is crucial for its effective utilization in drug discovery and development pipelines.

Core Chemical and Physical Properties

The fundamental identity of **2,5-Dimethylpyrazolo[1,5-a]pyrimidin-7-amine** is established by its chemical formula and physical characteristics. This data provides the baseline for its handling, storage, and application in experimental settings.

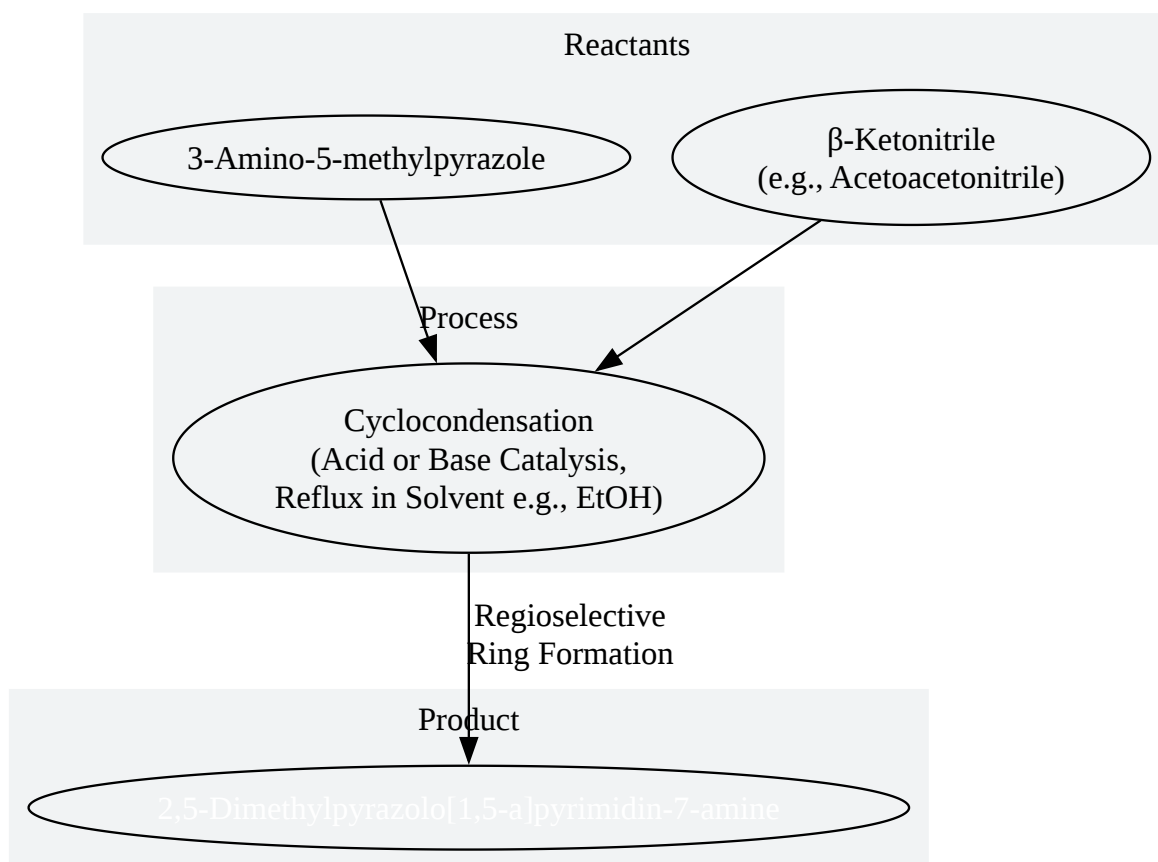
Property	Value	Source(s)
Molecular Formula	C ₈ H ₁₀ N ₄	[6]
Molecular Weight	162.19 g/mol	[6]
CAS Number	2369-89-3	[6]
Appearance	Powder, Crystals, or Solid	
Purity	Typically ≥95%	[6]
Storage Conditions	Keep in a dark place, under an inert atmosphere, at room temperature.	
InChI	1S/C8H10N4/c1-5-3-7(9)12-8(10-5)4-6(2)11-12/h3-4,10H,1,9H2,2H3	[6]
InChIKey	LZQISAIVDKZPOR-UHFFFAOYSA-N	[6]

Synthesis and Reactivity: A Regioselective Approach

The synthesis of the pyrazolo[1,5-a]pyrimidine core is a well-established area of heterocyclic chemistry. The most common and regioselective route to 7-amino derivatives involves the cyclocondensation reaction of a 5-aminopyrazole with a suitable three-carbon electrophilic partner.

The formation of **2,5-Dimethylpyrazolo[1,5-a]pyrimidin-7-amine** specifically starts with 3-amino-5-methylpyrazole. This precursor's reaction with β -ketonitriles or related reagents leads to the desired fused ring system. The mechanism is driven by the differential reactivity of the nitrogen atoms in the aminopyrazole. The exocyclic amino group is more nucleophilic than the

ring nitrogens, initiating the reaction. Subsequent cyclization and dehydration yield the stable aromatic pyrazolo[1,5-a]pyrimidine product. This regioselectivity is critical, as it reliably produces the 7-amino isomer over other potential isomers, ensuring structural consistency.[1] Studies have shown that reactions involving 3-substituted-5-amino-1H-pyrazoles consistently yield the corresponding 7-substituted pyrazolo[1,5-a]pyrimidines.[1][2]



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Spectroscopic Characterization

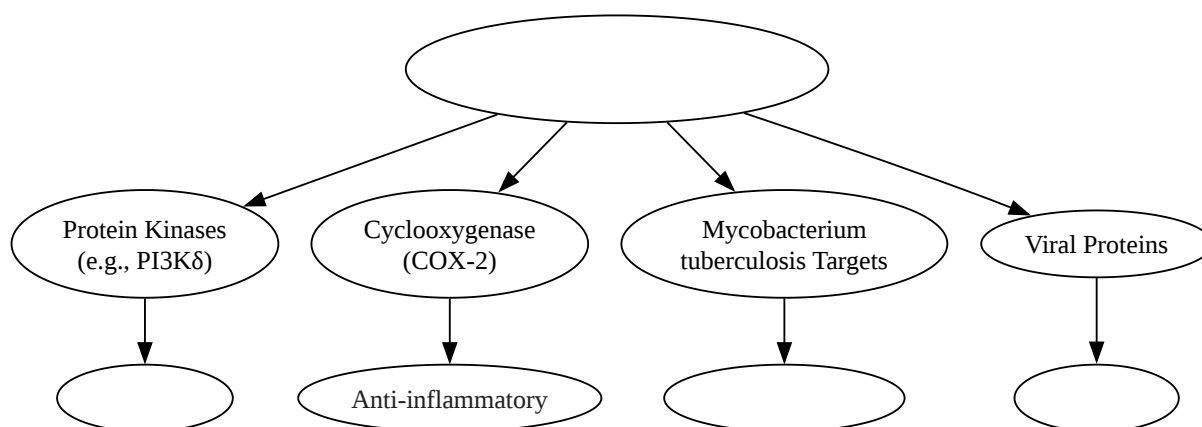
The structural elucidation of **2,5-Dimethylpyrazolo[1,5-a]pyrimidin-7-amine** and its derivatives relies heavily on standard spectroscopic techniques. The characterization of related pyrazolo[1,5-a]pyrimidine structures has been extensively documented, providing a reliable basis for interpreting spectral data.[3][7][8][9]

Technique	Expected Observations
^1H NMR	<ul style="list-style-type: none">- Two singlets in the aliphatic region ($\delta \approx 2.4\text{-}2.7$ ppm) corresponding to the two methyl groups (C2-CH₃ and C5-CH₃).[10]- Two singlets in the aromatic region ($\delta \approx 6.0\text{-}8.5$ ppm) for the protons on the pyrimidine (C6-H) and pyrazole (C3-H) rings.[8][10]- A broad singlet for the amino (-NH₂) protons, the chemical shift of which can vary depending on solvent and concentration.[8]
^{13}C NMR	<ul style="list-style-type: none">- Signals for the two methyl carbons ($\delta \approx 15\text{-}25$ ppm).[10]- A series of signals in the aromatic region ($\delta \approx 85\text{-}160$ ppm) corresponding to the carbon atoms of the fused heterocyclic core.[8][10]
IR Spectroscopy	<ul style="list-style-type: none">- N-H stretching vibrations for the primary amine group, typically appearing as two bands in the 3200-3400 cm⁻¹ region.[7][8]- C-H stretching for aromatic and methyl groups (~2900-3100 cm⁻¹).- C=N and C=C stretching vibrations characteristic of the aromatic rings ($\approx 1580\text{-}1640$ cm⁻¹).[7]
Mass Spectrometry	<ul style="list-style-type: none">- A molecular ion peak [M]⁺ at m/z = 162, corresponding to the molecular weight of the compound (C₈H₁₀N₄).[7]- Fragmentation patterns would likely involve the loss of methyl groups or parts of the pyrimidine ring.[11]

Applications in Research and Drug Development

The pyrazolo[1,5-a]pyrimidine scaffold is a cornerstone in the design of kinase inhibitors and other targeted therapeutics. The 7-amino group of **2,5-Dimethylpyrazolo[1,5-a]pyrimidin-7-amine** provides a crucial handle for further chemical modification, allowing for the synthesis of extensive compound libraries.

- Kinase Inhibitors: Numerous pyrazolo[1,5-a]pyrimidine derivatives have been developed as potent and selective inhibitors of protein kinases, which are critical targets in oncology. For example, derivatives have been synthesized as selective PI3K δ inhibitors.[4] The core structure often serves as a hinge-binding motif within the ATP-binding pocket of kinases.
- Anti-inflammatory Agents: The scaffold has been successfully employed to design non-steroidal anti-inflammatory drugs (NSAIDs).[12] Specifically, 2,5-diarylpyrazolo[1,5-a]pyrimidin-7-amines have been investigated as cyclooxygenase-2 (COX-2) inhibitors.[3]
- Antitubercular and Antiviral Activity: The pyrazolo[1,5-a]pyrimidin-7(4H)-one variant has been identified as a promising lead against Mycobacterium tuberculosis.[13] Furthermore, various 7-amine derivatives have been patented for their potential use in treating viral infections.[5]



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Safety and Handling

As with any laboratory chemical, proper handling of **2,5-Dimethylpyrazolo[1,5-a]pyrimidin-7-amine** is essential. The compound is classified with the GHS07 pictogram, indicating it may cause skin and eye irritation or be harmful if swallowed or inhaled.[6]

- Signal Word: Warning[6]

- Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[6]
- Precautionary Statements: P261 (Avoid breathing dust), P280 (Wear protective gloves/eye protection/face protection), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[6]

Researchers should always consult the latest Safety Data Sheet (SDS) from their supplier before handling this compound and use appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, within a well-ventilated area or fume hood.

Conclusion

2,5-Dimethylpyrazolo[1,5-a]pyrimidin-7-amine is a foundational building block in the field of medicinal chemistry. Its straightforward, regioselective synthesis and the versatile reactivity of its 7-amino group make it an attractive starting point for the development of novel compounds. The proven track record of the pyrazolo[1,5-a]pyrimidine scaffold in targeting a multitude of disease-relevant proteins underscores the continued importance of this compound in academic and industrial drug discovery efforts. A thorough understanding of its chemical properties, spectroscopic signatures, and safety profile is paramount for any scientist aiming to leverage its potential.

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